5-Methyl-2-thiouracil
Overview
Description
5-Methyl-2-thiouracil is an organosulfur compound with the molecular formula C5H6N2OS. It is a derivative of thiouracil, where a methyl group is attached to the fifth carbon atom of the uracil ring. This compound is known for its antithyroid properties and is used in the treatment of hyperthyroidism. It is closely related to other thiouracil derivatives such as propylthiouracil .
Mechanism of Action
Target of Action
5-Methyl-2-thiouracil, also known as Methylthiouracil, is an organosulfur compound used as an antithyroid preparation . It is a thioamide, closely related to propylthiouracil . The primary target of this compound is the thyroid gland, specifically the formation of stored thyroid hormone, thyroglobulin .
Mode of Action
This compound acts to decrease the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This is achieved by inhibiting thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .
Biochemical Pathways
The biochemical pathway affected by this compound is the thyroid hormone synthesis pathway. By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the production of thyroid hormones thyroxine (T4) and triiodothyronine (T3) . This results in a decrease in the levels of these hormones, which can help manage conditions like hyperthyroidism .
Pharmacokinetics
It is known that the clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .
Result of Action
The result of this compound’s action is a decrease in the production of thyroid hormones, which can help manage conditions like hyperthyroidism . This can lead to a reduction in symptoms associated with this condition, such as rapid heart rate, weight loss, and anxiety.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water molecules can slightly affect the distribution of the compound
Biochemical Analysis
Biochemical Properties
5-Methyl-2-thiouracil plays a role in biochemical reactions. It interacts with enzymes and proteins, and these interactions are crucial for its function . For instance, it has been found to exhibit coordination with Ni (II) and Co (II), while with Cu (II), it coordinates in a tridentate manner, involving the carbonyl oxygen atom in the fourth position of the uracil ring .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It enhances cell growth and proliferation, accelerates wound, ulcer, and burn healing, and increases resistance to infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves decreasing the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The threshold value for thiouracil in bovine urine samples should be set at 10 µg/L and for porcine urine samples at 30 µg/L .
Metabolic Pathways
This compound is involved in metabolic pathways . Detailed information about the enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-thiouracil can be synthesized through the condensation of ethyl acetoacetate with thiourea. The reaction typically involves heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the condensation process . The reaction can be represented as follows:
Ethyl acetoacetate+Thiourea→this compound+Ethanol
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-thiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the effects of thyroid hormone inhibition.
Medicine: It is used in the treatment of hyperthyroidism and as a model compound to study antithyroid drugs.
Industry: It is employed in the development of sensors for detecting heavy metals like mercury.
Comparison with Similar Compounds
Similar Compounds
- Propylthiouracil
- 6-Methyl-2-thiouracil
- 6-Phenyl-2-thiouracil
- 5,6-Dimethyl-2-thiouracil
Uniqueness
5-Methyl-2-thiouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to propylthiouracil, it has a different side chain, which can influence its pharmacokinetics and pharmacodynamics. The presence of the methyl group at the fifth position also affects its reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAQATDNGLKIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Record name | 5-METHYL-2-THIOURACIL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025665 | |
Record name | 5-Methyl-2-thiouracil | |
Source | EPA DSSTox | |
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Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-methyl-2-thiouracil is a white crystalline solid. (NTP, 1992) | |
Record name | 5-METHYL-2-THIOURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20700 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 5-METHYL-2-THIOURACIL | |
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URL | https://cameochemicals.noaa.gov/chemical/20700 | |
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CAS No. |
636-26-0 | |
Record name | 5-METHYL-2-THIOURACIL | |
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URL | https://cameochemicals.noaa.gov/chemical/20700 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Thiothymine | |
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Record name | 2-Thiothymine | |
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Record name | Thiothymine | |
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Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo- | |
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Record name | 5-Methyl-2-thiouracil | |
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Record name | 4-Hydroxy-2-mercapto-5-methylpyrimidine | |
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Melting Point |
541 to 547 °F (NTP, 1992) | |
Record name | 5-METHYL-2-THIOURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20700 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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